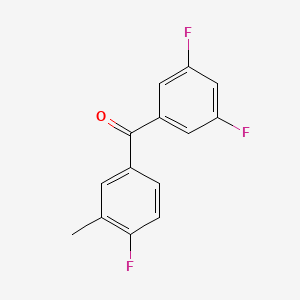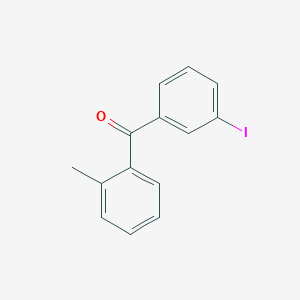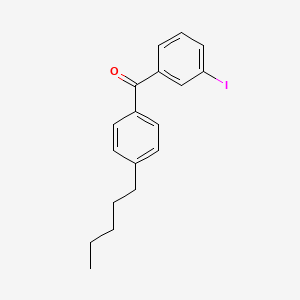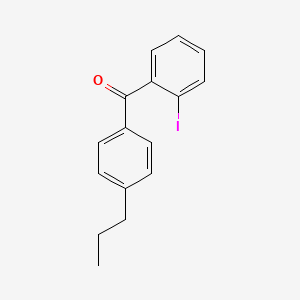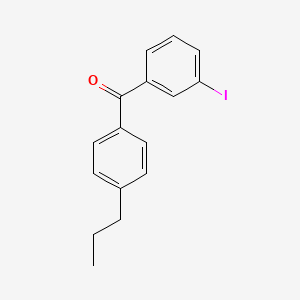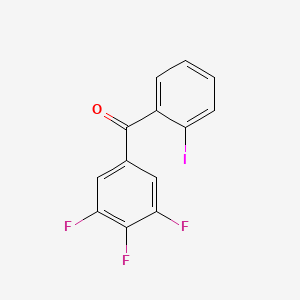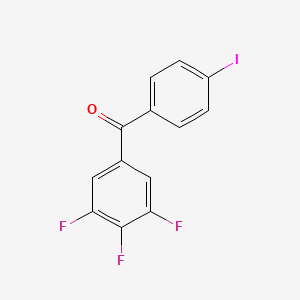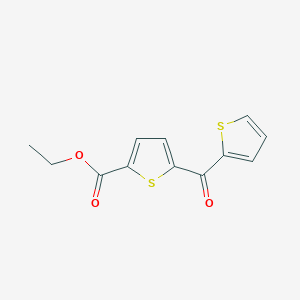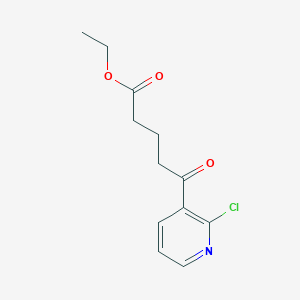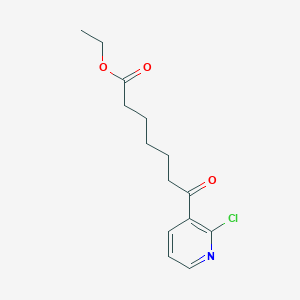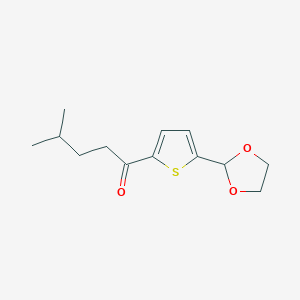
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, a thienyl group (a sulfur-containing aromatic ring), and a 3-methylbutyl ketone group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts . For example, 1,3-dioxolanes can be synthesized by the reaction of aldehydes with diols .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several functional groups. The 1,3-dioxolane ring would introduce some rigidity into the molecule, while the thienyl and ketone groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, 1,3-dioxolanes can act as protecting groups for aldehydes and ketones, and can be deprotected under acidic conditions .Aplicaciones Científicas De Investigación
1. Antioxidant Activities
- Research demonstrates that derivatives of di-2-thienyl ketones, which are structurally similar to the given compound, exhibit significant antioxidant activities. These activities are evaluated in comparison to vitamin C, indicating their potential in similar applications (Althagafi, 2022).
2. Chemical Synthesis
- Studies show the synthesis of 1,3-Dioxolane derivatives, highlighting the potential of these compounds in various chemical synthesis processes. This includes reactions with β-chlorolactic acid and ketones (Shevchuk et al., 2001).
3. Catalysis Research
- Investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals, which include 1,3-dioxolan-4-yl-methanols, reveal the role of such compounds in catalysis and as novel platform chemicals (Deutsch et al., 2007).
4. Photolabile Compounds
- Research on caging of carbonyl compounds as photolabile acetals demonstrates the use of 1,3-dioxolane derivatives in creating compounds that release upon irradiation with light, indicating applications in photochemistry (Kostikov et al., 2009).
5. Asymmetric Synthesis
- The asymmetric synthesis of 1,3-dioxolanes using organocatalytic formal [3 + 2] cycloaddition demonstrates the role of 1,3-dioxolane derivatives in creating chiral compounds, which are crucial in pharmaceutical and agrochemical industries (Asano & Matsubara, 2012).
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAIXHHKQXJCFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641913 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-94-6 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

